Benzotrichloride
Overview
Description
Benzotrichloride, also known as (trichloromethyl)benzene, is an organic compound with the formula C₆H₅CCl₃. It is a colorless to somewhat yellowish, viscous liquid with a penetrating odor. This compound is primarily used as a chemical intermediate in the production of various products, including dyes, antimicrobial agents, and pharmaceuticals .
Mechanism of Action
Target of Action
Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene , is an organic compound that primarily targets strong oxidants, amines, and light metals . It can also attack some rubbers, plastics, and coatings .
Mode of Action
This compound reacts violently with its targets, causing a fire and explosion hazard . It decomposes on heating and emits toxic hydrogen chloride fumes . In the presence of water, it hydrolyzes rapidly to benzoic acid and hydrochloric acid . This reaction occurs at the chlorinated α-carbon .
Biochemical Pathways
This compound is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride, and 2,4-dihydroxybenzophenone . These compounds are further used to synthesize chemicals needed in the pharmaceutical industry (such as benzoyl peroxide), the synthesis of pesticides, dyes, and UV-absorbing compounds which are often used in paint and plastics to prevent degradation by sunlight .
Pharmacokinetics
It is known that this compound is a poorly water-soluble compound , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its low solubility in water could limit its bioavailability.
Result of Action
Exposure to this compound can cause irritation to the nose and throat, and in severe cases, lung damage can occur . Ingestion can cause stomach upset, and digestive tract burns can occur in severe cases . Skin contact can cause irritation and burns, and eye exposure may result in irritation . In severe cases, damage to the eye can occur . Studies show that this compound causes cancer in experimental animals .
Action Environment
This compound is unstable in the presence of water and reacts violently with strong oxidants, amines, and light metals . It can also attack some rubbers, plastics, and coatings . It decomposes on heating and emits toxic hydrogen chloride fumes . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of water, and presence of other reactive substances.
Biochemical Analysis
Biochemical Properties
It is known that Benzotrichloride is a chlorinated aromatic hydrocarbon . It is practically insoluble in water, but it is soluble in diethyl ether, benzene, and ethanol . It is unstable and hydrolyzes in the presence of moisture .
Cellular Effects
This compound has been shown to cause severe bronchitis and bronchial pneumonia in mice when exposed to a concentration of 12.8 mg/m3 twice weekly for 30 minutes, over 12 months . This suggests that this compound can have significant effects on cellular processes and functions.
Molecular Mechanism
Part of the toxicity of this compound can be explained by its hydrolysis to benzoic acid, whose further metabolism can cause toxic effects . Benzoyl-CoA formation can deplete acetyl-CoA levels, hampering processes requiring acetyl-CoA, like gluconeogenesis via pyruvate carboxylase .
Temporal Effects in Laboratory Settings
It is known that this compound is unstable and hydrolyzes in the presence of moisture . This suggests that the effects of this compound could change over time due to degradation.
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause skin irritation up to necrosis when administered dermally in rabbits between 50 and 200 mg/kg bodyweight per day (5 days a week, 3 weeks) . This suggests that the effects of this compound can vary with different dosages and can cause toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound can hydrolyze to benzoic acid, which can then undergo further metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotrichloride is synthesized through the exhaustive chlorination of the side chain of toluene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂). The reaction is typically carried out under photochemical conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using continuous processes. A cascade of six to ten reactors is often employed to prevent the formation of ring-chlorinated derivatives. The production capacity of this compound was estimated at 80,000 tonnes for the year 2000 .
Chemical Reactions Analysis
Types of Reactions: Benzotrichloride undergoes several types of chemical reactions, including hydrolysis, substitution, and condensation reactions.
Common Reagents and Conditions:
Hydrolysis: this compound hydrolyzes rapidly in the presence of water to form benzoic acid and hydrochloric acid.
Substitution: In substitution reactions, this compound reacts at the chlorinated α-carbon.
Major Products:
Benzoic Acid: Formed through hydrolysis.
Benzoyl Chloride: Produced via partial hydrolysis.
2,4-Dihydroxybenzophenone: Formed through substitution with resorcinol.
Scientific Research Applications
Benzotrichloride is extensively used in scientific research and industrial applications:
Comparison with Similar Compounds
Benzyl Chloride (C₆H₅CH₂Cl): Similar to benzotrichloride but contains only one chlorine atom on the side chain.
Benzal Chloride (C₆H₅CHCl₂): Contains two chlorine atoms on the side chain.
Benzoyl Chloride (C₆H₅COCl): Formed from the partial hydrolysis of this compound and used extensively in organic synthesis.
Uniqueness: this compound is unique due to its high reactivity at the chlorinated α-carbon, making it a versatile intermediate in the synthesis of various chemical compounds. Its ability to undergo rapid hydrolysis and participate in multiple types of reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
trichloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3, Array | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZOTRICHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25838-95-3 | |
Record name | Benzene, (trichloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25838-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020148 | |
Record name | Benzotrichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |
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Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
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Record name | BENZOTRICHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
Record name | BENZOTRICHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
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Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
Record name | BENZOTRICHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
Record name | BENZOTRICHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzotrichloride | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BENZOTRICHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS No. |
98-07-7, 30583-33-6 | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | Benzotrichloride | |
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Record name | Benzotrichloride | |
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Record name | Benzene, trichloromethyl- | |
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Record name | BENZOTRICHLORIDE | |
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Record name | Benzene, (trichloromethyl)- | |
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Record name | Benzotrichloride | |
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Record name | α,α,α-trichlorotoluene | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Melting Point |
23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary concerns regarding Benzotrichloride exposure in humans?
A1: this compound is suspected to be a human carcinogen, primarily targeting the lungs. [] Epidemiological studies suggest a link between occupational exposure to this compound, particularly in benzoyl chloride manufacturing, and an increased risk of lung cancer and maxillary malignant lymphoma. [, ]
Q2: What types of cancers have been observed in mice exposed to this compound?
A2: In mice studies, this compound exposure through inhalation induced tumors in the lungs, skin, and lymphatic tissues. [] Gastric intubation also resulted in forestomach tumors (including squamous cell carcinoma and papilloma), lung tumors (adenocarcinoma and adenoma), and hematopoietic tumors (thymic lymphosarcoma and lymphatic leukemia). [] Dermal application studies further confirmed its potent skin carcinogenicity. []
Q3: Which gene mutation has been linked to this compound-induced lung tumors in mice?
A4: Studies have identified activating K-ras proto-oncogene mutations in this compound-induced lung tumors of A/J mice. [] Specifically, a GC→AT transition in codon 12 was consistently observed, suggesting a genotoxic mechanism of action. []
Q4: What is the molecular formula and weight of this compound?
A5: this compound, also known as α,α,α-trichlorotoluene, has the molecular formula C7H5Cl3 and a molecular weight of 195.47 g/mol. [, ]
Q5: How does the structure of this compound contribute to its reactivity?
A6: The trichloromethyl (–CCl3) group in this compound is highly reactive due to the presence of three electron-withdrawing chlorine atoms. This makes the carbon atom in the –CCl3 group susceptible to nucleophilic attack, leading to various chemical reactions. [, , ]
Q6: What spectroscopic techniques are commonly used to characterize this compound?
A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, has been used to investigate the orientation and electronic environment of chlorine atoms in the trichloromethyl group of this compound and related compounds. [] Mass spectrometry (MS) and infrared (IR) spectroscopy are also routinely employed for identification and structural characterization. [, , ]
Q7: What are the main industrial applications of this compound?
A8: this compound is an important intermediate in the chemical industry, primarily used in the production of benzoyl chloride, a precursor to various dyes, benzoyl peroxide, and other valuable chemicals. [, , ] Its derivatives also find use as UV stabilizers in plastics and as antiseptics and antimicrobial agents. []
Q8: How is this compound used in the synthesis of benzoyl chloride?
A9: this compound can be readily hydrolyzed to benzoic acid, which then reacts with additional this compound in the presence of a catalyst to produce benzoyl chloride. [, ] This two-step process offers an efficient route to benzoyl chloride from a readily available starting material.
Q9: Can this compound participate in reductive coupling reactions?
A10: Yes, this compound undergoes reductive coupling reactions with metals like nickel and cobalt. [] For instance, heating this compound with nickel powder yields trans-1,2-dichlorostilbene, showcasing its versatility in forming new carbon-carbon bonds. []
Q10: Has this compound been investigated in electrochemistry?
A11: Yes, electrochemical studies have explored the reductive properties of this compound. [] These studies suggest that this compound undergoes a stepwise two-electron reduction, where each step involves the substitution of a chlorine atom with a hydrogen atom. [] The reduction process is irreversible and diffusion-controlled. []
Q11: What are the environmental concerns associated with this compound?
A12: this compound's persistence and potential to bioaccumulate in the environment are areas of concern. [] Additionally, its hydrolysis in the presence of moisture releases hydrochloric acid, posing a risk to aquatic life and ecosystems. []
Q12: Are there any regulations governing the use and handling of this compound?
A13: Yes, due to its potential carcinogenicity and environmental risks, this compound is subject to strict regulations under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) and other national and regional safety regulations. [] These regulations emphasize safe handling, storage, and disposal to minimize occupational exposure and environmental contamination.
Q13: What are some future research directions for this compound?
A14: Further investigation is needed to elucidate the precise mechanisms underlying this compound's carcinogenicity in humans. Exploring its interactions with DNA and specific molecular pathways will be crucial for risk assessment and potential mitigation strategies. [, ]
Q14: What are potential alternatives to this compound in various applications?
A15: Identifying and evaluating safer alternatives to this compound in its diverse applications is paramount. [] This requires a comprehensive assessment of the alternatives' performance, cost-effectiveness, and potential environmental impacts. []
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